molecular formula C22H27BrN2O3 B2409616 3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106751-10-3

3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2409616
CAS No.: 1106751-10-3
M. Wt: 447.373
InChI Key: RPXPMLJUXGUYPQ-UHFFFAOYSA-M
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Description

3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2O3 and its molecular weight is 447.373. The purity is usually 95%.
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Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O3.BrH/c1-26-19-11-7-17(8-12-19)22(25)16-23(18-9-13-20(27-2)14-10-18)21-6-4-3-5-15-24(21)22;/h7-14,25H,3-6,15-16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXPMLJUXGUYPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=C(C=C4)OC)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic potential based on available literature and research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C20H24BrN2O2
  • Molecular Weight: 392.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity: Studies have shown that derivatives of imidazo[1,2-a]azepines possess significant anticancer properties. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties: Similar compounds have been reported to show antimicrobial activity against a variety of pathogens. The presence of the methoxyphenyl groups may enhance this activity by improving lipophilicity and cellular uptake .

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of imidazo[1,2-a]azepines found that modifications to the phenyl substituents significantly influenced the anticancer potency. The compound under discussion was noted for its ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 .

Cell Line IC50 (µM) Reference
MCF-710.28
A5498.107
HepG215.6

Antimicrobial Activity

In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis: Activation of apoptotic pathways via caspase activation has been documented.
  • Antimicrobial Action: Disruption of bacterial membranes and inhibition of metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide?

  • Methodology : Multi-step organic synthesis involving cyclization of imidazoazepine precursors under controlled conditions. Key steps include:

  • Formation of the azepine ring via intramolecular cyclization, using catalysts like BF₃·Et₂O or acid-mediated reactions.
  • Introduction of methoxy groups via nucleophilic substitution or Ullmann coupling .
  • Quaternary ammonium salt formation through alkylation with methyl bromide or similar agents, followed by bromide ion exchange .
    • Critical Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric control of substituents to avoid byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl groups) and imidazoazepine backbone signals (δ 3.5–4.5 ppm for azepine hydrogens) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-Br]⁺) and isotopic patterns matching the molecular formula .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature (VT) NMR : To detect dynamic processes (e.g., ring puckering in the azepine moiety) causing signal splitting .
  • 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to distinguish overlapping signals from methoxy and hydroxyl groups .
  • Computational Modeling : Density Functional Theory (DFT) calculations to simulate NMR spectra and identify conformational isomers .

Q. What experimental design is recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies :
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds .
  • Statistical Design : Apply a factorial design (e.g., 2³) to evaluate interactions between pH, temperature, and ionic strength .

Q. How can in silico models predict the compound’s biological activity and toxicity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like G-protein-coupled receptors (GPCRs) or ion channels. Focus on the hydroxyl and methoxy groups’ roles in hydrogen bonding .
  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .

Q. What strategies mitigate environmental persistence of this compound in ecotoxicological studies?

  • Methodology :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in activated sludge .
  • Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions; monitor degradation via LC-MS and identify photoproducts .

Q. How does the hydroxyl group at position 3 influence reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates (e.g., acetylation with acetic anhydride) between the hydroxyl-containing compound and its deoxygenated analog .
  • Electrophilic Substitution : Use nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to assess regioselectivity influenced by the hydroxyl group’s electron-donating effects .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC215–220°C (decomposes)
LogP (Octanol-Water)HPLC Retention Time2.8 ± 0.3
Aqueous SolubilityShake-Flask Method0.12 mg/mL (pH 7.4, 25°C)
Stability (pH 7.4, 37°C)HPLC Area Under Curve (AUC)>90% remaining after 48 hours

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